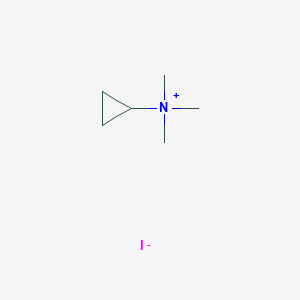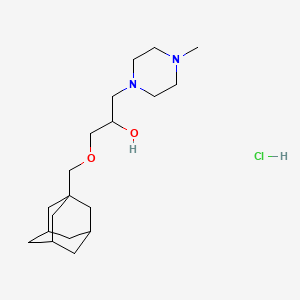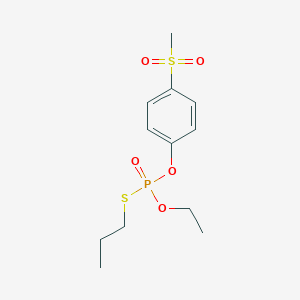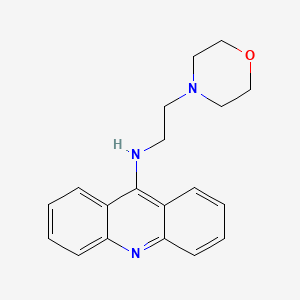
9-((2-Morpholinoethyl)amino)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2-Morpholinoethyl)amino)acridine is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Morpholinoethyl)amino)acridine typically involves the reaction of acridine with 2-morpholinoethylamine. The process can be carried out under various conditions, but a common method involves heating the reactants in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up the process, would apply.
Análisis De Reacciones Químicas
Types of Reactions
9-((2-Morpholinoethyl)amino)acridine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various acridine N-oxides, while reduction can produce different reduced acridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a fluorescent dye and a reagent in various chemical reactions.
Biology: The compound has been investigated for its ability to intercalate into DNA, making it useful in genetic and molecular biology studies.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The primary mechanism of action of 9-((2-Morpholinoethyl)amino)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerase II. By blocking the catalytic cycle of topoisomerase II, the compound induces apoptosis and cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9-Aminoacridine: Another acridine derivative known for its antimicrobial and anticancer properties.
Amsacrine: A clinically used anticancer drug that also targets topoisomerase II.
Proflavine: An acridine derivative used as an antiseptic and disinfectant.
Uniqueness
9-((2-Morpholinoethyl)amino)acridine is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential therapeutic applications. Its morpholinoethyl group provides additional interactions with biological targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
20308-90-1 |
|---|---|
Fórmula molecular |
C19H21N3O |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)acridin-9-amine |
InChI |
InChI=1S/C19H21N3O/c1-3-7-17-15(5-1)19(16-6-2-4-8-18(16)21-17)20-9-10-22-11-13-23-14-12-22/h1-8H,9-14H2,(H,20,21) |
Clave InChI |
RDSPWWIWPUOHAB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



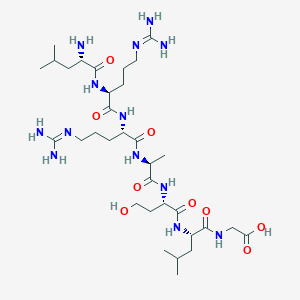
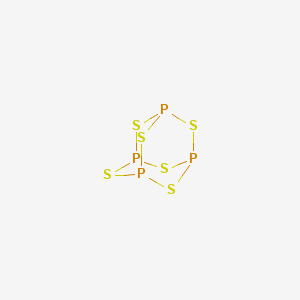


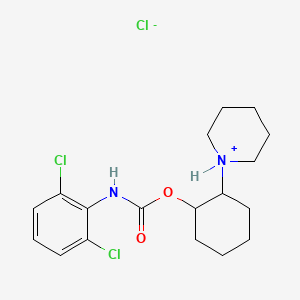
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
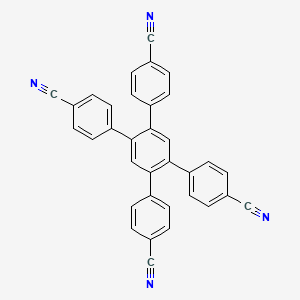

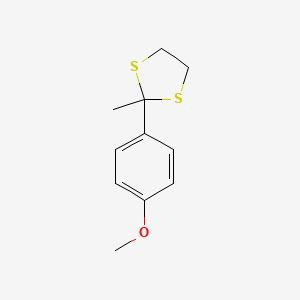
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
